4-Fluoro-5-methylpyridine-2-carbaldehyde
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Overview
Description
4-Fluoro-5-methylpyridine-2-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C7H6FNO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methylpyridine-2-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine, followed by oxidation to form the desired aldehyde . Another method involves the use of Selectfluor® for high-yield preparation of substituted fluoropyridines .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques using reagents like AlF3 and CuF2 at elevated temperatures (450–500°C) to achieve high yields . These methods are optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride.
Substitution: Halogen exchange reactions using nucleophiles like Bu4N+F− in DMF.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Bu4N+F−, NaOH.
Major Products
Oxidation: 4-Fluoro-5-methylpyridine-2-carboxylic acid.
Reduction: 4-Fluoro-5-methylpyridine-2-methanol.
Substitution: 2-Fluoro-3-bromopyridine.
Scientific Research Applications
4-Fluoro-5-methylpyridine-2-carbaldehyde is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the development of fluorinated analogs of biologically active molecules.
Medicine: Potential use in the synthesis of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: As an intermediate in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methylpyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s electron-withdrawing properties, affecting its reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities and receptor interactions, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylpyridine-4-carbaldehyde: Similar structure but different substitution pattern.
2-Fluoro-4-methylpyridine: Lacks the aldehyde functional group.
2-Methylpyridine-4-carboxylic acid: Contains a carboxylic acid instead of an aldehyde
Uniqueness
4-Fluoro-5-methylpyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the fluorine atom and the aldehyde group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H6FNO |
---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
4-fluoro-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3 |
InChI Key |
QKPDAMALKUQYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)C=O)F |
Origin of Product |
United States |
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